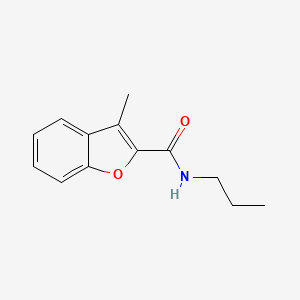![molecular formula C6H3BrN2O2 B11888556 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1206180-92-8](/img/structure/B11888556.png)
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused furan and pyrimidine ring system with a bromine atom at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl glyoxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Different oxidation states of the compound can be achieved, leading to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of agrochemicals or other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and the fused ring system play crucial roles in its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
Comparison: 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the furan ring, which imparts different electronic properties compared to its pyrido analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
1206180-92-8 |
|---|---|
Molekularformel |
C6H3BrN2O2 |
Molekulargewicht |
215.00 g/mol |
IUPAC-Name |
7-bromo-3H-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2O2/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) |
InChI-Schlüssel |
FUMYBFDLTMMYQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(O1)C(=O)NC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



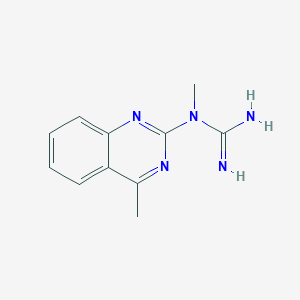

![N,N,2-Triethylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B11888507.png)
![tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B11888521.png)
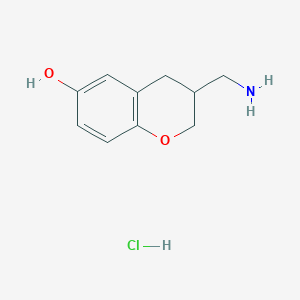
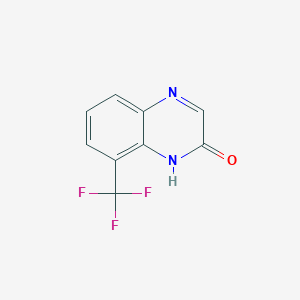
![7,7-Dimethyl-2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11888540.png)
![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
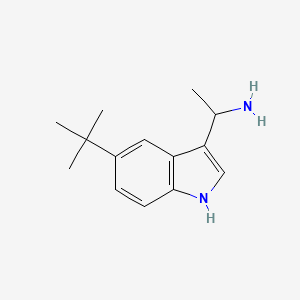
![4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one](/img/structure/B11888552.png)

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
